Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate
Description
Dimethyl tricyclo[2.2.1.0²,⁶]hept-3-ylphosphonate is a bicyclic phosphonate ester characterized by a rigid tricyclic framework. The compound’s structure combines a norbornane-like core (tricyclo[2.2.1.0²,⁶]heptane) with a dimethyl phosphonate group at the 3-position. This configuration imparts unique steric and electronic properties, making it valuable in applications such as fragrance formulation, where it may act as a fixative to enhance scent longevity .
Properties
CAS No. |
31503-77-2 |
|---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-dimethoxyphosphoryltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C9H15O3P/c1-11-13(10,12-2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3 |
InChI Key |
LNJZOUNKFXDNDY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1C2CC3C1C3C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-yl derivatives with phosphonate reagents under controlled conditions. One common method includes the use of dimethyl phosphite in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The tricyclic structure provides stability and rigidity, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications among dimethyl tricyclo[2.2.1.0²,⁶]hept-3-ylphosphonate and analogous compounds:
Physicochemical Properties
- Polarity and Solubility: The dimethyl phosphonate group in the target compound increases polarity compared to hydrocarbon derivatives (e.g., 1,7-dimethyl-7-(4-methyl-3-pentenyl)tricycloheptane), enhancing solubility in polar solvents. In contrast, fluoridate derivatives (e.g., O-3,3-dimethylbutyl isopropylphosphonofluoridate) exhibit higher lipophilicity, favoring membrane permeability .
- Thermal Stability : Phosphonate esters generally demonstrate greater hydrolytic stability than phosphate esters. This contrasts with fluoridate analogs, where the P–F bond’s lability increases susceptibility to nucleophilic attack .
Research Findings and Gaps
- Synthetic Utility: The patent by Nippon Oil Co. Ltd.
- Safety Profiles : While fluoridate derivatives are well-documented for acute toxicity , the environmental impact of phosphonate analogs remains understudied.
- Comparative Reactivity: Nortricyclanone’s ketone group enables facile derivatization (e.g., condensation reactions) , whereas the phosphonate’s steric hindrance may limit similar transformations.
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